molecular formula C13H13NO B12894709 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-57-6

1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12894709
CAS No.: 87388-57-6
M. Wt: 199.25 g/mol
InChI Key: RNOCSUBWOXVNNW-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a pyrrole-based organic compound featuring a 4-methylphenyl group at the 4-position of the pyrrole ring and an acetyl (ethanone) group at the 3-position. The molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. Its structure combines aromatic (4-methylphenyl) and heterocyclic (pyrrole) moieties, which are common in medicinal chemistry and materials science.

Properties

CAS No.

87388-57-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-[4-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H13NO/c1-9-3-5-11(6-4-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3

InChI Key

RNOCSUBWOXVNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-(p-tolyl)pyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced to the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through oxidation, reduction, and substitution reactions. For instance:

  • Oxidation : Leads to the formation of carboxylic acids and ketones.
  • Reduction : Produces alcohols.
  • Substitution : Generates halogenated or nitrated derivatives.

Research indicates potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have suggested that it may interact with specific molecular targets, modulating enzyme or receptor activity.

Case Study: Anticancer Activity
A study investigated the anticancer effects of p-tolyl pyrrole ketone on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new cancer therapies.

Pharmaceutical Development

The compound is being explored as a lead for new pharmaceuticals due to its promising biological activities. Its structure allows for modifications that could enhance efficacy and bioavailability.

Case Study: Drug-Likeness Assessment
In silico studies have been conducted to evaluate the drug-likeness of 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one based on Lipinski’s rule of five. These studies suggest that the compound possesses favorable pharmacokinetic properties, making it a candidate for further development in drug formulation .

Industrial Applications

Beyond its research applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows it to impart specific colors and properties to industrial products.

Mechanism of Action

The mechanism of action of 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one. Key comparisons are summarized in Table 1.

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone ()

  • Structure : Differs by the presence of a tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen.
  • Molecular Formula: C₁₃H₁₃NO₃S (MW: 263.31 g/mol).
  • Properties: The sulfonyl group increases molecular weight and polarity compared to the target compound. Such modifications often enhance stability but reduce solubility in nonpolar solvents.
  • Applications : Tosyl groups are common protecting groups in organic synthesis, suggesting utility in multi-step reactions .

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one Derivatives ()

  • Structure : Features a sulfoximine group (S=O) and a p-tolyl (4-methylphenyl) substituent. Example: 1-(4-(Chloromethyl)phenyl) derivative (1f).
  • Properties : Melting points range from 137–183°C , influenced by substituents like chloromethyl groups. The sulfoximine moiety introduces strong dipole moments, affecting crystallinity and solubility.
  • DFT studies support mechanistic insights .

1-(5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-1H-pyrrol-3-yl)ethan-1-one (6c) ()

  • Structure : Contains a dihydrooxazole ring fused to the pyrrole.
  • Molecular Formula : C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol).
  • Yielded 53% in synthesis, indicating moderate reactivity.

Dual-Active Histamine H₃ Receptor Ligands ()

  • Examples : QD10 (MW: 483.58 g/mol), QD17 (MW: 518.05 g/mol).
  • Structure: Piperazine and benzoyl groups extend the ethanone-phenyl core.
  • Properties : Melting points (148–183°C ) and high purity (98–100% via UPLC/MS) indicate crystalline stability.
  • Applications : Demonstrated histamine H₃ receptor antagonism and antioxidant activity, relevant for neurodegenerative disease research .

Triazoloquinolinylsulfanyl Derivatives ()

  • Structure: Includes a triazoloquinoline-sulfanyl group and 4-methylphenyl-pyrrole.
  • Molecular Formula : C₂₆H₂₄N₄OS (MW: 440.56 g/mol).
  • Properties: The bulky triazoloquinoline group likely reduces solubility but enhances binding affinity in biological targets.
  • Applications: Potential kinase inhibitors or fluorescent probes due to extended conjugation .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications
Target Compound C₁₃H₁₃NO 199.25 4-Methylphenyl, acetyl Not reported Intermediate, ligand design
1-(1-Tosyl-1H-pyrrol-3-yl)ethanone C₁₃H₁₃NO₃S 263.31 Tosyl Not reported Protecting group in synthesis
1f () C₁₄H₁₆ClNO₂S 313.80 Chloromethyl, sulfoximine 137.3–138.5 Catalysis, DFT studies
6c () C₁₁H₁₄N₂O₂ 206.24 Dihydrooxazole Not reported Bioactive heterocycles
QD10 () C₂₉H₃₁N₃O₃ 483.58 Piperazine, benzoylphenoxypropyl 148.4–151.4 Histamine H₃ ligands, antioxidants
Triazoloquinolinylsulfanyl derivative C₂₆H₂₄N₄OS 440.56 Triazoloquinoline, methylphenyl Not reported Kinase inhibition, fluorescence

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl, sulfoximine) increase polarity and melting points, while bulky groups (e.g., triazoloquinoline) enhance target binding but reduce solubility .

Synthetic Routes : Claisen-Schmidt condensation and Ru(II) catalysis are effective for acetylated aromatics, offering pathways for scalable synthesis .

Biological Relevance : Piperazine and benzoyl derivatives show dual pharmacological activities, suggesting the target compound could be optimized for CNS disorders .

Structural Insights : Crystal structures (e.g., ) reveal hydrogen-bonding networks, guiding crystal engineering for improved stability .

Biological Activity

1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one, also known as a pyrrole derivative, has garnered attention for its diverse biological activities. This compound features a unique pyrrole structure, which is known for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H15NO\text{C}_{15}\text{H}_{15}\text{N}\text{O}

Its molecular weight is approximately 225.29 g/mol. The presence of the pyrrole ring and the 4-methylphenyl substituent are critical for its biological interactions.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures to 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one possess antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Type
1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one3.12 - 12.5Antibacterial
5-Acetyl-2-methylpyrrole0.025 - 0.05Antifungal
4-Methylphenylpyrrole0.0039 - 0.025Antibacterial

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Anticancer Activity

Preliminary studies have indicated that 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the interaction with specific enzymes and receptors involved in cell proliferation pathways .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of several pyrrole derivatives, including 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one. The results showed that this compound inhibited bacterial growth effectively, with notable potency against resistant strains of bacteria .

In Vitro Testing for Anti-inflammatory Effects

In vitro assays conducted on human cell lines indicated that the compound could reduce inflammation markers significantly when exposed to lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Mechanisms

Research involving molecular docking simulations revealed that 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one binds effectively to proteins involved in cancer cell signaling pathways. This interaction could lead to the development of targeted therapies for specific types of cancer .

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